2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile
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Overview
Description
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile is a heterocyclic compound that contains a pyridine ring substituted with a chloro and oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile typically involves the reaction of 5-chloro-2-hydroxypyridine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-6-oxo-1H-pyridin-2-yl)ethanol
- 2-(5-chloro-6-oxo-1H-pyridin-2-yl)propanoic acid
- 2-(5-chloro-6-oxo-1H-pyridin-2-yl)butanenitrile
Uniqueness
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-1-5(3-4-9)10-7(6)11/h1-2H,3H2,(H,10,11) |
InChI Key |
HHLIIYKZJRZKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C(=C1)Cl)CC#N |
Origin of Product |
United States |
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